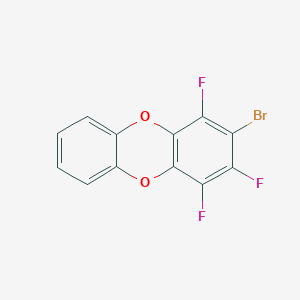![molecular formula C16H15N7S B11614486 N'-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide](/img/structure/B11614486.png)
N'-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide is a complex heterocyclic compound. It features a unique structure that includes a cyclopenta-thieno-pyrimidine core fused with a pyrazole ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide typically involves multi-step reactions. One common method involves the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile with morpholine through Dimroth rearrangement . This intermediate is then further reacted with various reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale adaptations of the laboratory methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
N’-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like chloroacetyl chloride and acetic anhydride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
N’-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N’-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with microbial cell wall synthesis, leading to its antimicrobial properties .
類似化合物との比較
Similar Compounds
- 4-Cyano-1-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-thione
- N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-yl)sulfanyl]acetamide
Uniqueness
N’-[4-Cyano-1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)-1H-pyrazol-5-YL]-N,N-dimethyliminoformamide stands out due to its unique combination of a cyclopenta-thieno-pyrimidine core with a pyrazole ring
特性
分子式 |
C16H15N7S |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
N'-[4-cyano-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)pyrazol-3-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C16H15N7S/c1-22(2)9-20-14-10(6-17)7-21-23(14)15-13-11-4-3-5-12(11)24-16(13)19-8-18-15/h7-9H,3-5H2,1-2H3/b20-9+ |
InChIキー |
PDACNBQPPQQYIJ-AWQFTUOYSA-N |
異性体SMILES |
CN(C)/C=N/C1=C(C=NN1C2=C3C4=C(CCC4)SC3=NC=N2)C#N |
正規SMILES |
CN(C)C=NC1=C(C=NN1C2=C3C4=C(CCC4)SC3=NC=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(furan-2-yl)methyl]-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614407.png)
![butyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11614408.png)
![6-[5-bromo-2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B11614413.png)
![N-(4-{[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}phenyl)acetamide](/img/structure/B11614414.png)
![3-(3-fluoro-4-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B11614425.png)
![5-(4-ethoxy-3-methoxyphenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11614434.png)
![(4E)-4-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11614441.png)
![N'-(benzo[cd]indol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide](/img/structure/B11614449.png)

![Propan-2-yl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11614464.png)
![N-(2-methoxyphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B11614469.png)
![N,N-dibenzyl-8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11614477.png)
![6-(3-methylbutyl)-2,3-bis(propan-2-yloxy)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11614478.png)
![(3E)-3-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}-N-(furan-2-ylmethyl)butanamide](/img/structure/B11614490.png)
